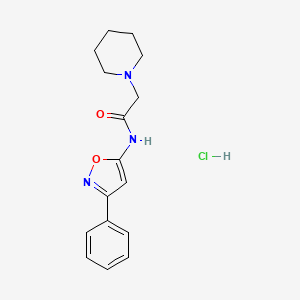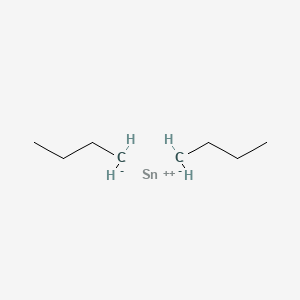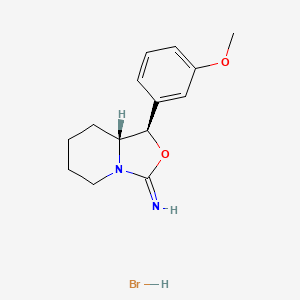
trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide: is a complex organic compound that belongs to the class of oxazolo[3,4-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the imino group and the methoxyphenyl moiety in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the oxazolo[3,4-a]pyridine ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. The use of continuous flow reactors may also be explored for large-scale production .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxazolone derivatives.
Reduction: Reduction of the imino group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution at the methoxy group.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of advanced materials .
作用機序
The mechanism of action of trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide involves its interaction with specific molecular targets. The imino group and the oxazolo[3,4-a]pyridine ring system can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
類似化合物との比較
- trans-1-(m-Chlorophenyl)-3-iminohexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide
- trans-3-Phenyl-hexahydro-oxazolo[3,2-a]-pyridin-5-one
Comparison: Compared to similar compounds, trans-3-Imino-1-(m-methoxyphenyl)hexahydro-3H-oxazolo(3,4-a)pyridine hydrobromide is unique due to the presence of the methoxy group on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other oxazolo[3,4-a]pyridine derivatives .
特性
CAS番号 |
5583-19-7 |
|---|---|
分子式 |
C14H19BrN2O2 |
分子量 |
327.22 g/mol |
IUPAC名 |
(1R,8aR)-1-(3-methoxyphenyl)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-imine;hydrobromide |
InChI |
InChI=1S/C14H18N2O2.BrH/c1-17-11-6-4-5-10(9-11)13-12-7-2-3-8-16(12)14(15)18-13;/h4-6,9,12-13,15H,2-3,7-8H2,1H3;1H/t12-,13-;/m1./s1 |
InChIキー |
NEUFTBBHRLXTMR-OJERSXHUSA-N |
異性体SMILES |
COC1=CC=CC(=C1)[C@@H]2[C@H]3CCCCN3C(=N)O2.Br |
正規SMILES |
COC1=CC=CC(=C1)C2C3CCCCN3C(=N)O2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(E)-phenyldiazenyl]phenyl}ethanesulfonamide](/img/structure/B14168974.png)
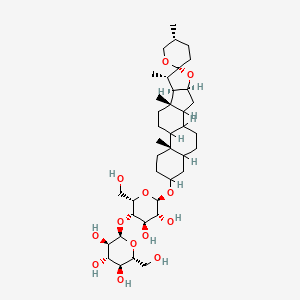
![N-[4-(propanoylcarbamothioylamino)phenyl]pyridine-3-carboxamide](/img/structure/B14168978.png)
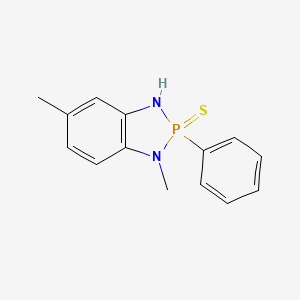
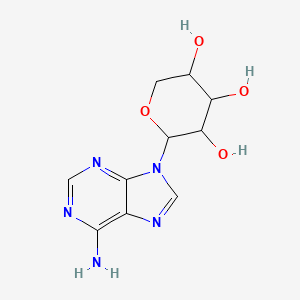

![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B14169005.png)
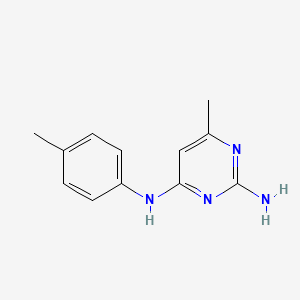
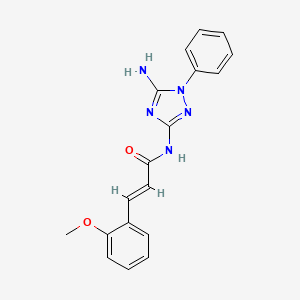
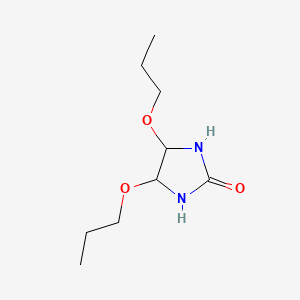
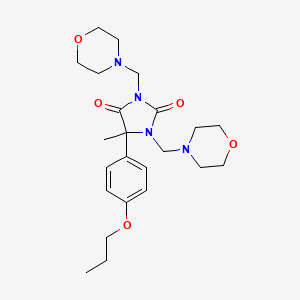
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
